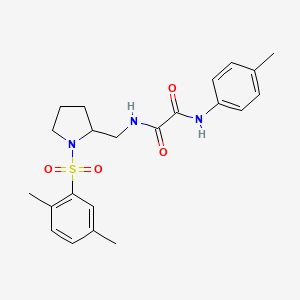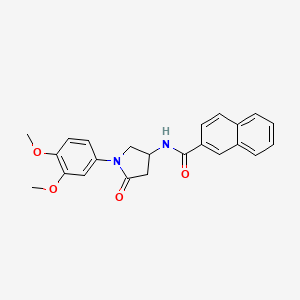![molecular formula C13H14N2O3 B2886104 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde CAS No. 1096925-63-1](/img/structure/B2886104.png)
3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of “3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde” is complex. It contains a methoxy group (OCH3), an imidazole ring, and a benzaldehyde group. The molecular formula is C29H30N2O6 .Scientific Research Applications
Modulation of Store-Operated Calcium Entry (SOCE)
3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde: is a derivative of imidazole, which has been utilized as a probing tool for SOCE assays . SOCE is a critical pathway for calcium influx into cells, which is essential for various cellular functions such as proliferation, differentiation, apoptosis, and gene expression . The compound’s ability to modulate calcium entry makes it valuable for studying cellular signaling and pharmacological interventions.
Anticancer Research
Imidazole derivatives, including the compound , have shown potential in anticancer research. For instance, SKF-96365, a related compound, has been reported to prevent tumor metastasis in a mouse model of breast cancer . This suggests that 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde could be explored for its therapeutic potential in cancer treatment.
Antimicrobial Activity
Imidazole-containing compounds are known for their broad range of biological activities, including antimicrobial properties . The structural similarity of 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde to these compounds suggests it could be investigated for antibacterial, antifungal, and antiviral applications.
Synthesis of Heterocyclic Compounds
The compound serves as a synthon in the synthesis of various heterocyclic compounds . These compounds are significant in the development of new drugs, given their chemotherapeutic values and roles in treating infectious diseases.
Antifungal Research
Research on imidazole derivatives has also extended to antifungal applications. The electronic properties of the benzene ring in related compounds have been associated with antifungal activity . This indicates that 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde could be a candidate for developing new antifungal agents.
Chemical Synthesis and Drug Development
The compound’s role in chemical synthesis is not limited to SOCE probes. It can also be used to develop a variety of drugs, leveraging its imidazole core, which is a fundamental structure in many pharmaceuticals .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
3-methoxy-4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-6-5-14-13(15)9-18-11-4-3-10(8-16)7-12(11)17-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKVVFHFCIPNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886023.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886027.png)
![N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2886028.png)

![2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2886031.png)
![2-[3-[[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2886032.png)
![2-difluoromethanesulfonyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2886033.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2886036.png)

![1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2886042.png)
![N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)-5-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2886043.png)
